2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone
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Overview
Description
2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is an organic compound that belongs to the class of cyclopentadienones This compound is characterized by its unique structure, which includes two methoxycarbonyl groups and two phenyl groups attached to a cyclopentadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone typically involves the reaction of dimethyl acetylenedicarboxylate with diphenylacetylene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Dimethyl acetylenedicarboxylate} + \text{Diphenylacetylene} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of cyclopentadienone derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the cyclopentadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various cyclopentadienone derivatives.
Scientific Research Applications
2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Its unique structure allows it to undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(methoxycarbonyl)cyclopentadienone
- 3,4-Diphenylcyclopentadienone
- 2,5-Diphenylcyclopentadienone
Uniqueness
2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is unique due to the presence of both methoxycarbonyl and phenyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Properties
IUPAC Name |
dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-25-20(23)17-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)18(19(17)22)21(24)26-2/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXFYWYVVGMAGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C1=O)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385070 |
Source
|
Record name | 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16691-79-5 |
Source
|
Record name | 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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